4-Chloro-3-oxobutanenitrile

Description

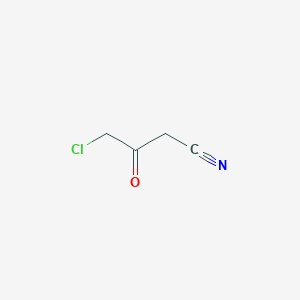

4-Chloro-3-oxobutanenitrile is an organic compound characterized by a nitrile group, a ketone group, and a chlorine substituent on a four-carbon chain. Its molecular formula is C₄H₄ClNO, with a molecular weight of 117.53 g/mol. Structurally, it can be represented as Cl–CH₂–C(=O)–CH₂–CN, where the nitrile (–CN) and ketone (=O) groups contribute to its reactivity.

Propriétés

IUPAC Name |

4-chloro-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4(7)1-2-6/h1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDOZDVBCBEYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with a suitable oxidizing agent to introduce the ketone functionality. Another method includes the reaction of 3-oxobutanenitrile with a chlorinating agent to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized nitriles.

Applications De Recherche Scientifique

4-Chloro-3-oxobutanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 4-chloro-3-oxobutanenitrile involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the ketone group provide sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Example: 2-(4-Chlorophenyl)-3-oxobutanenitrile (CID 21280, C₁₀H₈ClNO)

- Key Features: Incorporates a 4-chlorophenyl group, increasing molecular weight (193.45 g/mol ) and hydrophobicity compared to the parent compound.

- Reactivity: The phenyl group may stabilize the molecule via resonance, altering electrophilic substitution patterns. The nitrile and ketone groups remain reactive, enabling applications in cross-coupling reactions or heterocycle synthesis .

Heterocyclic Derivatives

Example: 2-(1H-Benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile (C₁₁H₈ClN₃O , MW 233.65 g/mol)

- Applications: Frequently used in medicinal chemistry; this compound is listed as an R&D product for pharmaceutical studies .

Example: Thiazolyl-substituted derivatives (e.g., CAS 885524-36-7, C₁₇H₁₉ClN₂OS )

Ester Derivatives

Example: Methyl 4-chloro-3-oxobutanoate (C₅H₇ClO₃, MW 150.56 g/mol)

- Key Features: Replaces the nitrile with a methyl ester (–COOCH₃), reducing electrophilicity.

- Physical Properties: Boiling point 50°C at 0.13 kPa , density 1.29 kg/L , and solubility in aromatic solvents .

- Synthesis: Produced via reaction of diketene with HCl and methanol, highlighting its role as a versatile intermediate .

Alkyl-Substituted Nitriles

Example: 4-Chloro-3,3-dimethylbutanenitrile (C₆H₁₀ClN , MW 131.61 g/mol)

Research Findings and Data Analysis

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Functional Group Impact:

- Nitriles enable nucleophilic additions (e.g., hydrolysis to amides).

- Ketones participate in condensation reactions (e.g., forming heterocycles).

- Chlorine acts as a leaving group or directs electrophilic substitution.

Solubility Trends: Phenyl/heterocyclic derivatives exhibit lower water solubility due to hydrophobicity. Ester derivatives (e.g., methyl 4-chloro-3-oxobutanoate) dissolve in oxygenated solvents .

Applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.